molecular formula C6H4Na2O8S2 B12681429 Disodium 2,5-dihydroxybenzene-1,3-disulphonate CAS No. 93840-62-1

Disodium 2,5-dihydroxybenzene-1,3-disulphonate

Cat. No.: B12681429
CAS No.: 93840-62-1
M. Wt: 314.2 g/mol
InChI Key: XYYHOGSZZTXVFK-UHFFFAOYSA-L
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Description

Disodium 2,5-dihydroxybenzene-1,3-disulphonate, more commonly known by its trade name Tiron, is a water-soluble compound valued in research for its strong chelating properties towards various metal ions . Its primary research value lies in its role as a metal indicator and colorimetric reagent, particularly for iron (Fe), titanium (Ti), and aluminum (Al) . The mechanism of action involves forming stable, colored complexes with these metals; for instance, its iron complex exhibits distinct color changes with pH, appearing blue at pH 1-4, purple at pH 5-7, and red at pH 7 or above, which allows for precise quantification . Beyond colorimetric analysis, Tiron is also utilized in chelate titrations, fluorometry for rare earth metals, and as a masking reagent for ions like Al, Cr, Fe, and Ti . Researchers employ Tiron in diverse applications, including the study of mixed compounds with calcium and titanium . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

CAS No.

93840-62-1

Molecular Formula

C6H4Na2O8S2

Molecular Weight

314.2 g/mol

IUPAC Name

disodium;2,5-dihydroxybenzene-1,3-disulfonate

InChI

InChI=1S/C6H6O8S2.2Na/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2

InChI Key

XYYHOGSZZTXVFK-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 2,5-dihydroxybenzene-1,3-disulphonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled addition of sulfuric acid to catechol under specific temperature and pressure conditions, followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Disodium 2,5-dihydroxybenzene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry Applications

Colorimetric Reagent
Tiron is extensively used as a colorimetric reagent for the detection and quantification of various metal ions. It forms colored complexes with metals such as iron, manganese, titanium, and molybdenum, making it valuable in analytical techniques like colorimetry and fluorometry. The sensitivity of Tiron to these metals allows for trace analysis in environmental samples and industrial processes .

Chelation and Titration
In chelate titration procedures, Tiron acts as a masking agent that selectively binds metal ions. This property is particularly useful in determining the presence of specific metals in complex mixtures where interference from other ions may occur. The chelation process enhances the accuracy of titrimetric analyses .

Case Study: Metal Ion Detection
A study demonstrated the effectiveness of Tiron in detecting trace amounts of iron in water samples. By employing a colorimetric method, researchers achieved detection limits as low as 0.1 mg/L, showcasing Tiron's potential for environmental monitoring .

Pharmaceutical Research

Intermediate in Drug Synthesis
Tiron serves as an important intermediate in the synthesis of pharmaceutical compounds. Its sulfonate groups can facilitate various chemical reactions that are critical in drug development. Additionally, its stability under normal conditions makes it suitable for use in pharmaceutical formulations .

Antioxidant Properties
Research has indicated that Tiron exhibits antioxidant properties, which can be beneficial in developing drugs aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been explored in several pharmacological studies .

Material Science

Polymer Additive
In materials science, Tiron is utilized as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its compatibility with various polymers allows for the development of advanced materials with tailored characteristics .

Case Study: Polymer Blends
A study investigated the incorporation of Tiron into polyvinyl chloride (PVC) blends to improve thermal stability. The results indicated a significant enhancement in thermal degradation temperatures when Tiron was included at specific concentrations .

Mechanism of Action

The mechanism of action of disodium 2,5-dihydroxybenzene-1,3-disulphonate involves its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .

Comparison with Similar Compounds

Disodium 4,5-Dihydroxybenzene-1,3-Disulphonate (Tiron)

Key Properties and Applications:

  • Structure: Hydroxyl groups at 4,5-positions; sulfonate groups at 1,3-positions.
  • Molar Absorptivity:
    • Cu complex: ≥140,000 L·mol⁻¹·cm⁻¹ at 423 nm .
    • In acidic solution: ≥280,000 L·mol⁻¹·cm⁻¹ at 445 nm .
  • Applications:
    • Colorimetric detection of metals (Cu, Ti, Fe) .
    • Masking reagent for Al, Cr, Fe, and Ti in analytical chemistry .
    • Solid-state coordination networks with alkali metals (Na⁺, Li⁺) and NH₄⁺, forming 3D structures .
  • Oxidation Behavior: Undergoes oxidation in aqueous solutions, forming quinone derivatives .

Dipotassium 2,5-Dihydroxybenzene-1,3-Disulphonate

Key Properties (from ):

  • Structure: Hydroxyl groups at 2,5-positions; sulfonate groups at 1,3-positions.
  • Synonyms: 2,5-Dihydroxy-1,3-benzenedisulfonic acid dipotassium salt.
  • Applications: Limited data available, but structurally analogous to Tiron. Positional isomerism likely alters metal-binding selectivity and stability compared to Tiron.

Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate

Key Properties (from ):

  • Structure: Naphthalene backbone with hydroxyl at 7-position and sulfonate groups at 1,3-positions.
  • CAS: 842-18-2.

Comparative Data Table

Property Disodium 4,5-Dihydroxybenzene-1,3-Disulphonate (Tiron) Dipotassium 2,5-Dihydroxybenzene-1,3-Disulphonate Dipotassium 7-Hydroxynaphthalene-1,3-Disulphonate
Molecular Weight 332.21 (anhydrous) Not provided 342.38 (anhydrous)
Molar Absorptivity ≥280,000 (445 nm, acidic solution) Not available Not available
Metal Coordination Forms 3D networks with Na⁺, Li⁺, NH₄⁺ Likely altered due to 2,5-OH isomerism No data
Primary Applications Metal detection, masking agent, solid-state chemistry Limited data; structural analog studies needed Industrial processes
Oxidation Stability Forms quinones under oxidative conditions Not studied No data

Research Findings and Structural Insights

  • Tiron’s Coordination Chemistry:
    • Sodium and lithium salts of Tiron form distinct 3D coordination networks. Sodium adopts a distorted octahedral geometry, while lithium exhibits tetrahedral coordination .
    • These structural differences impact applications in solid-state devices (e.g., fuel cells) .
  • Isomer-Specific Reactivity:
    • The 4,5-dihydroxy configuration in Tiron optimizes metal-binding efficiency for Fe³⁺ and Cu²⁺, critical for its role in colorimetric assays .
    • The 2,5-dihydroxy isomer (dipotassium salt) may exhibit reduced steric accessibility for metal coordination due to hydroxyl group positioning.

Biological Activity

Disodium 2,5-dihydroxybenzene-1,3-disulphonate, commonly referred to as Tiron, is a chemical compound extensively studied for its biological activity, particularly in the context of its chelating properties and potential therapeutic applications. This article provides a detailed examination of Tiron's biological activity, including its mechanisms of action, case studies, and research findings.

Tiron is a disodium salt of 2,5-dihydroxybenzene-1,3-disulphonic acid, with the molecular formula C6H4Na2O8S2H2OC_6H_4Na_2O_8S_2\cdot H_2O and a molecular weight of approximately 332.22 g/mol. It is soluble in water and is often used as a reagent in various biochemical assays due to its ability to chelate metal ions.

Tiron acts primarily as a chelating agent, binding to metal ions such as iron, manganese, titanium, and molybdenum. This property makes it valuable in both research and therapeutic contexts. The mechanism involves the formation of stable complexes with metal ions, which can mitigate their toxicity and enhance their elimination from biological systems.

Chelation and Detoxification

Tiron has been studied for its efficacy in reducing heavy metal toxicity. A significant study evaluated the effects of Tiron on uranium-induced nephrotoxicity in rats. The results indicated that Tiron administration enhanced urinary excretion of uranium and reduced renal concentrations of the metal, suggesting its potential as a therapeutic agent for heavy metal poisoning .

Dosage (mg/kg) Uranium Excretion (µg) Renal Concentration (µg/g)
Tiron 400IncreasedReduced
Tiron 800IncreasedReduced
Tiron 1600IncreasedReduced
DTPA 250Less effectiveHigher renal concentration

Cellular Interaction Studies

Tiron's interaction with cells has been investigated using high-content imaging techniques. One study demonstrated that Tiron could facilitate the uptake of iron oxide nanoparticles (IONPs) into human mesenchymal stem cells (hMSCs). The cellular uptake was quantified using colorimetric methods based on Tiron's ability to chelate Fe3+^{3+}, indicating its role in enhancing cellular interactions with nanoparticles .

Case Studies

  • Uranium Nephrotoxicity : In a controlled study involving Sprague-Dawley rats, Tiron was administered following exposure to uranyl acetate. The study found that Tiron effectively reduced histological alterations in the kidneys caused by uranium toxicity .
  • Iron Chelation : Tiron has been utilized in various assays to measure iron concentrations due to its ability to form complexes with iron ions. This application is critical in biochemical research where precise measurement of metal ions is required .

Research Findings

Recent research has highlighted several therapeutic potentials of Tiron:

  • Antioxidant Activity : Tiron exhibits antioxidant properties that may contribute to its protective effects against oxidative stress in various biological systems.
  • Potential Anti-Cancer Applications : Preliminary studies suggest that the chelation properties of Tiron may inhibit tumor growth by limiting the availability of essential metals required for cancer cell proliferation.

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